molecular formula C26H25N3O2 B12437945 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone

1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone

Cat. No.: B12437945
M. Wt: 411.5 g/mol
InChI Key: LRYLVOAIPUFIOE-UHFFFAOYSA-N
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Description

1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone is a complex organic compound with a unique structure that includes a quinoline ring fused with a cyclopentane ring, a piperazine ring, and a phenylmethylidene group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-[4-(3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18(30)28-13-15-29(16-14-28)26(31)24-21-9-5-6-10-23(21)27-25-20(11-12-22(24)25)17-19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYLVOAIPUFIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C3CCC(=CC4=CC=CC=C4)C3=NC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. The process may start with the formation of the quinoline ring, followed by the introduction of the cyclopentane ring and the piperazine moiety. The phenylmethylidene group is then added through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and biochemical assays are conducted to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one
  • 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one

Uniqueness

What sets 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone apart is its unique combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone (CAS No. 1090542-32-7) is a complex organic molecule that has garnered interest due to its potential biological activities. This compound features a piperazine moiety linked to a cyclopenta[b]quinoline derivative, which is indicative of its potential pharmacological properties. This article explores its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C26H25N3O2
  • Molecular Weight : 411.50 g/mol
  • IUPAC Name : 1-[4-[(3E)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl]ethanone
  • Appearance : Powder

Synthesis

The synthesis of this compound typically involves the condensation of various aromatic aldehydes with piperazine derivatives. The methodology often utilizes standard organic reactions such as the Pfitzinger reaction to construct the quinoline framework, followed by further modifications to achieve the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone exhibit significant anticancer properties. For instance, derivatives of cyclopenta[b]quinoline have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

StudyCompoundActivityCell Line
D28HDAC3 inhibition; anticancerMCF-7 (breast cancer)
VariousAntitumoral effectsA549 (lung cancer)

Antiviral Activity

Compounds with similar structures have shown antiviral activity against several viruses. A notable study demonstrated that derivatives of piperazine and quinoline exhibited moderate protection against viruses such as HIV and HSV-1.

CompoundVirus TestedActivity
3gCVB-2Moderate protection
3fHSV-1Moderate protection

Antimicrobial Properties

The antimicrobial activity of related compounds has also been documented. These compounds have been tested against a range of bacterial and fungal strains, demonstrating varying degrees of effectiveness.

Case Studies

A comprehensive study focused on the synthesis and evaluation of several piperazine derivatives highlighted the biological potential of similar compounds. The derivatives were assessed for their cytotoxicity and ability to inhibit viral replication:

  • Cytotoxicity Testing : Compounds were evaluated using MTT assays across different concentrations.
  • Viral Inhibition Assays : The effectiveness in inhibiting viral replication was measured using plaque reduction assays.

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